Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

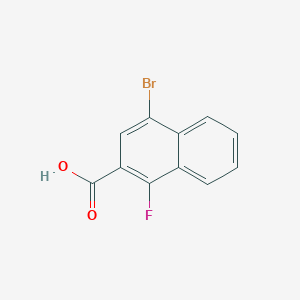

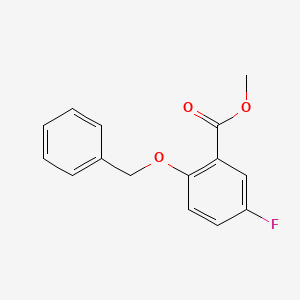

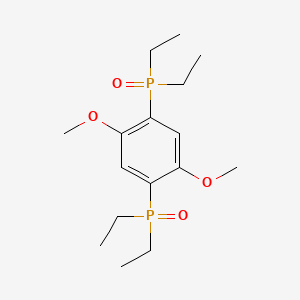

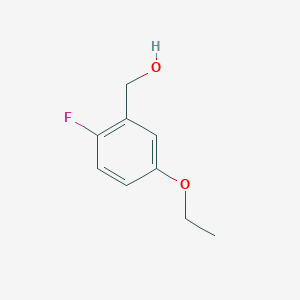

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc: is a complex chemical compound used primarily in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). This compound is a cathepsin-cleavable linker, which means it can be cleaved by the enzyme cathepsin B, typically found in lysosomes . The compound’s full chemical name is 9-Fluorenylmethyloxycarbonyl-valyl-citrullyl-4-aminobenzyloxycarbonyl-((t-butyl methyl (2-methylamino)ethyl)carbamate) .

作用機序

Target of Action

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is primarily used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells that the antibody component of the ADC is designed to recognize and bind to.

Mode of Action

The compound acts as a linker that connects the antibody to the cytotoxic drug . This linker is cleavable , meaning it can be broken down within the cell to release the drug . The cleavage of the linker occurs primarily in the lysosomes of the cell, ensuring that the cytotoxic drug is released only within the target cells .

Pharmacokinetics

The ADME properties of this compound are largely determined by the properties of the ADC it is part of. The antibody component of the ADC allows for specific binding to target cells, enhancing the bioavailability of the cytotoxic drug at the site of action. The cleavable nature of the linker ensures that the drug is primarily released within target cells, reducing systemic exposure and potential side effects .

Result of Action

The primary result of the action of this compound is the targeted delivery of cytotoxic drugs to cancer cells. By releasing the drug specifically within these cells, the ADC can effectively kill the cancer cells while minimizing damage to healthy cells .

Action Environment

The action of this compound is influenced by the intracellular environment of the target cells. The cleavage of the linker and release of the drug is triggered by the conditions within the lysosome, including its acidic pH and the presence of proteases . Therefore, changes in these conditions could potentially affect the efficacy of the ADC.

生化学分析

Biochemical Properties

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc interacts with a variety of enzymes and proteins. Its primary interaction is with the enzyme cathepsin B . This enzyme is present in the lysosome of cells, and it specifically cleaves the Val-Cit part of the compound . This cleavage is crucial for the activation and release of the drug in ADCs .

Cellular Effects

The effects of this compound on cells are primarily related to its role in ADCs. The compound itself does not directly influence cell function, gene expression, or cellular metabolism. Once the drug linked to it is released, it can have significant effects on these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is tied to its role as a cleavable linker in ADCs. The compound is cleaved by the enzyme cathepsin B, which is only present in the lysosome of cells . This cleavage releases the drug attached to the linker, allowing it to exert its effects .

Temporal Effects in Laboratory Settings

As a component of ADCs, its effects would be expected to change over time as the drug is gradually released .

Dosage Effects in Animal Models

The dosage would likely influence the rate and extent of drug release from ADCs .

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs. It is cleaved by the enzyme cathepsin B, which is part of the lysosomal degradation pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to depend on the properties of the ADC it is part of . Once the compound is cleaved and the drug is released, the distribution would be determined by the properties of the drug .

Subcellular Localization

This compound is localized in the lysosome, where it is cleaved by cathepsin B . This subcellular localization is crucial for the activation and release of the drug in ADCs .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc involves multiple steps, starting with the protection of amino groups and the formation of peptide bonds. The process typically includes the following steps:

Fmoc Protection: The amino group of valine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc).

Peptide Bond Formation: The protected valine is then coupled with citrulline and 4-aminobenzoic acid (PAB) using standard peptide coupling reagents such as HATU or EDC.

N-Methylation: The resulting intermediate is further modified by introducing N-methyl groups to enhance stability and solubility.

Boc Protection: Finally, the compound is protected with t-butyl carbamate (Boc) to prevent unwanted reactions during subsequent steps.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

化学反応の分析

Types of Reactions:

Cleavage by Cathepsin B: The primary reaction Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc undergoes is cleavage by cathepsin B, an enzyme found in lysosomes.

Common Reagents and Conditions:

Cleavage: Cathepsin B enzyme in a lysosomal environment.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products:

Cleavage Products: The cleavage by cathepsin B results in the release of the drug payload from the ADC.

Hydrolysis Products: Removal of protective groups such as Fmoc and Boc.

科学的研究の応用

Chemistry: Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is used in the synthesis of complex peptides and proteins, particularly in the development of ADCs .

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving cathepsin B .

Medicine: The primary application in medicine is in the development of ADCs for targeted cancer therapy. The compound allows for the selective delivery of cytotoxic drugs to cancer cells, minimizing damage to healthy tissues .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of ADCs and other bioconjugates .

類似化合物との比較

Fmoc-Val-Cit-PAB-OH: Another cathepsin-cleavable linker used in ADCs.

Fmoc-Val-Cit-PAB-PNP: A similar compound with a different protective group, offering superior plasma stability.

MC-Val-Cit-PAB-PNP: Another variant used in ADCs with enhanced stability.

Uniqueness: Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is unique due to its specific N-methyl modifications, which enhance its stability and solubility compared to other similar compounds .

特性

IUPAC Name |

tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H57N7O9/c1-27(2)36(48-40(54)57-26-34-32-15-10-8-13-30(32)31-14-9-11-16-33(31)34)38(52)47-35(17-12-22-45-39(44)53)37(51)46-29-20-18-28(19-21-29)25-58-41(55)49(6)23-24-50(7)42(56)59-43(3,4)5/h8-11,13-16,18-21,27,34-36H,12,17,22-26H2,1-7H3,(H,46,51)(H,47,52)(H,48,54)(H3,44,45,53)/t35-,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCKHDAMZKWFNT-ZPGRZCPFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N7O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

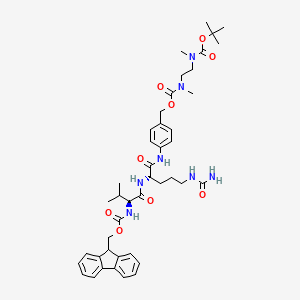

![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)

![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6315262.png)